1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Description
1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN2OS and its molecular weight is 360.9. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthetic Applications
Chemistry of Iminofurans and Piperazine Derivatives : A study by Vasileva et al. (2018) explored the reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines. This work showed that these compounds reacted with piperazine to afford N,N′-disubstituted piperazine derivatives, highlighting the versatility of piperazine in synthesizing a range of chemical structures (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Gewald Thiophene Transformations : Research by Pokhodylo et al. (2010) investigated transformations in Gewald thiophenes for thienopyrimidine synthesis. It was found that derivatives involving the benzothiophene structure did not yield tetrazole derivatives but led to novel thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives, showcasing the compound's potential in synthesizing complex heterocyclic structures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Forensic Applications
Forensic Detection of Piperazine Derivatives : Silva et al. (2021) developed a rapid and simple electrochemical method for detecting mCPP, a compound structurally related to the target chemical, in forensic samples. This method used disposable screen-printed carbon electrodes for quick screening, demonstrating the potential for applying knowledge of piperazine chemistry in forensic science (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMGIXKHQVFIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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